oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene
Description
oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene is a complex organic compound known for its unique structural properties. It is a derivative of isocyclophenacene, a polycyclic aromatic hydrocarbon, and is stabilized by the addition of two tetrahydrofuran molecules.
Properties
IUPAC Name |
oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24.2C4H8O/c1-2-26-14-40-28-5-6-31-20-44-32(19-42(31)40)9-10-34-24-48-36(23-46(34)44)12-11-35-21-45-33(22-47(35)48)8-7-30-17-41-29(18-43(30)45)4-3-27-15-37(39(26)16-28)25(1)13-38(27)41;2*1-2-4-5-3-1/h1-24H;2*1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKXLHSIIIHOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1=CC2=CC3=C4C=C5C=CC6=CC7=C8C=C9C=CC%10=CC%11=C%12C=C1C1=C2C=C3C=CC4=CC5=C6C=C7C=CC8=CC9=C%10C=C%11C=CC%12=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene involves multiple steps. The initial step typically includes the formation of isocyclophenacene through a series of cyclization reactions. This is followed by the addition of tetrahydrofuran under controlled conditions to form the final adduct. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the compound. Industrial production methods may involve large-scale cyclization and addition reactions, optimized for yield and purity .
Chemical Reactions Analysis
oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. .
Scientific Research Applications
oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nanocarbon structures.
Biology: The compound’s unique properties make it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and structural properties.
Industry: It is used in the development of advanced materials, including conductive polymers and nanocomposites
Mechanism of Action
The mechanism of action of oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene involves its interaction with various molecular targets. The compound’s polycyclic aromatic structure allows it to interact with other aromatic systems through π-π interactions. These interactions can influence the behavior of biological molecules and materials, making it useful in various applications. The pathways involved include binding to specific molecular targets and altering their function .
Comparison with Similar Compounds
oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene can be compared with other similar compounds such as:
[6,6]Carbon Nanobelt Bis(tetrahydrofuran) Adduct: Similar in structure but differs in the number of carbon rings.
Cycloiptycenes: These compounds share some structural similarities but have different functional groups and properties.
Polycyclic Aromatic Hydrocarbons: While they share the aromatic nature, their applications and properties can vary significantly. The uniqueness of this compound lies in its specific structural arrangement and the stabilization provided by tetrahydrofuran molecules
Q & A
Q. What are the key challenges in synthesizing this polycyclic compound, and what catalytic strategies are recommended?
Synthesis of highly strained polycyclic compounds requires precision in controlling regioselectivity and stereochemistry. Pd-catalyzed amination (e.g., Buchwald-Hartwig coupling) has been effective for macrocyclic systems, as demonstrated in the synthesis of similar octaazapentacyclo derivatives . Optimize reaction conditions (e.g., ligand choice, solvent polarity) to address low yields (e.g., 25% in Pd-mediated macrocyclization) by screening bases like tBuONa and ligands such as BINAP. Purification via gradient elution (e.g., CH₂Cl₂/MeOH/NH₃aq) is critical for isolating pure products .
Q. Which spectroscopic and computational methods are most reliable for structural characterization?
Combine NMR (¹H/¹³C) with X-ray crystallography for unambiguous confirmation of stereochemistry. For dynamic conformational analysis, employ molecular mechanics (MM) and semi-empirical methods (e.g., CNDO) to correlate calculated charge distributions and dihedral angles with experimental data . High-resolution mass spectrometry (HRMS) and IR spectroscopy can validate functional groups and molecular weight.
Q. How should stability and storage conditions be determined for this compound?
Conduct accelerated degradation studies under varying temperatures, humidity, and light exposure. Monitor decomposition via HPLC or TLC. Safety data for structurally related compounds (e.g., n-tetracosane) recommend avoiding long-term storage due to potential degradation hazards and suggest inert atmospheres (N₂/Ar) at –20°C .
Q. What computational tools are suitable for predicting physicochemical properties?
Use the ACD/Labs Percepta Platform to estimate logP, solubility, and pKa. Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) can model conformational flexibility, while MM/GBSA calculations quantify binding affinities for target interactions . Validate predictions against experimental data (e.g., photoelectron ionization energies) .
Advanced Research Questions
Q. How can contradictions in environmental fate data be resolved for this compound?
Apply the INCHEMBIOL framework :
- Step 1: Assess abiotic/biotic degradation using OECD 301/302 guidelines.
- Step 2: Use LC-MS/MS to quantify bioaccumulation factors (BCF) in model organisms.
- Step 3: Cross-reference with computational QSAR models (e.g., EPI Suite) to predict persistence and toxicity. Discrepancies may arise from matrix effects (e.g., soil vs. water); validate with isotope-labeled analogs .
Q. What experimental design principles optimize yield in low-efficiency macrocyclization reactions?
- DoE Approach: Use fractional factorial design to screen variables (catalyst loading, temperature, solvent).
- Template Effects: Introduce directing groups (e.g., hydrogen-bonding motifs) to preorganize reactants.
- Kinetic Control: Employ high-dilution conditions (≤10⁻³ M) to favor intramolecular over intermolecular pathways .
Q. How can molecular dynamics (MD) simulations improve understanding of conformational behavior?
- Protocol: Run 100-ns MD trajectories in explicit solvent (e.g., water, DMSO) using GAFF/AMBER forcefields.
- Analysis: Calculate root-mean-square fluctuation (RMSF) to identify flexible regions.
- Validation: Compare simulated NOEs with experimental NMR data . For charge distribution, pair with QM/MM calculations at the DFT/B3LYP level .
Q. What methodologies are recommended for assessing ecological risks in complex matrices?
- Passive Sampling: Deploy PDMS-based devices to measure bioavailable fractions in sediment-water systems.
- Multi-Trophic Assays: Use Daphnia magna (acute toxicity) and Chlorella vulgaris (algal growth inhibition) for tiered risk assessment.
- High-Throughput Screening: Couple transcriptomics (RNA-seq) with Pathway Studio to map mode-of-action networks .
Q. How can in silico SELEX be adapted to design aptamers targeting this compound?
- Library Generation: Build a virtual DNA/RNA library with N40–N60 randomized regions.
- Docking: Use AutoDock Vina to screen against the compound’s minimized energy conformation.
- MM/GBSA Ranking: Prioritize sequences with ΔG < –8 kcal/mol. Validate via SPR or ITC .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
